molecular formula C9H17NO2 B13349382 Rel-ethyl (3R,4R)-4-ethylpyrrolidine-3-carboxylate

Rel-ethyl (3R,4R)-4-ethylpyrrolidine-3-carboxylate

Cat. No.: B13349382
M. Wt: 171.24 g/mol
InChI Key: SVEHWKCSSNSKAG-YUMQZZPRSA-N
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Description

Rel-ethyl (3R,4R)-4-ethylpyrrolidine-3-carboxylate is a chemical compound with a specific stereochemistry, characterized by the presence of an ethyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-ethyl (3R,4R)-4-ethylpyrrolidine-3-carboxylate typically involves the use of starting materials that undergo a series of chemical reactions to form the desired product. One common synthetic route involves the reaction of a suitable pyrrolidine derivative with ethylating agents under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can handle large volumes of reactants, making the process efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Rel-ethyl (3R,4R)-4-ethylpyrrolidine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives.

Scientific Research Applications

Rel-ethyl (3R,4R)-4-ethylpyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rel-ethyl (3R,4R)-4-ethylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are the subject of ongoing research to better understand the compound’s potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • Rel-ethyl (3R,4R)-3-(trifluoromethyl)piperidine-4-carboxylate
  • Rel-ethyl (3R,4R)-4-(difluoromethyl)pyrrolidine-3-carboxylate
  • Rel-ethyl (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylate

Uniqueness

Rel-ethyl (3R,4R)-4-ethylpyrrolidine-3-carboxylate is unique due to its specific stereochemistry and the presence of an ethyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

ethyl (3R,4R)-4-ethylpyrrolidine-3-carboxylate

InChI

InChI=1S/C9H17NO2/c1-3-7-5-10-6-8(7)9(11)12-4-2/h7-8,10H,3-6H2,1-2H3/t7-,8-/m0/s1

InChI Key

SVEHWKCSSNSKAG-YUMQZZPRSA-N

Isomeric SMILES

CC[C@H]1CNC[C@@H]1C(=O)OCC

Canonical SMILES

CCC1CNCC1C(=O)OCC

Origin of Product

United States

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